methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C11H14O2. It features a bicyclic structure, specifically a bicyclo[2.2.1]heptane core, which is a common motif in various bioactive natural products and drug candidates
Preparation Methods
The synthesis of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, with a chiral tertiary amine serving as the catalyst
Chemical Reactions Analysis
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules, including potential drug candidates . Its unique bicyclic structure makes it a valuable scaffold for the development of new pharmaceuticals. In biology, it can be used to study the effects of bicyclic compounds on various biological systems.
Mechanism of Action
The mechanism of action of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved are not fully understood, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can be compared to other bicyclo[2.2.1]heptane derivatives, such as camphor, sordarins, α-santalol, and β-santalol . These compounds share a similar bicyclic core but differ in their functional groups and overall structure. The unique ethynyl and carboxylate groups in this compound distinguish it from these related compounds, potentially leading to different chemical reactivity and biological activity .
Properties
CAS No. |
1936274-35-9 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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